5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one
Description
5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one (CAS: 722465-80-7) is a heterocyclic compound featuring an imidazolidin-4-one core modified with a 3,4-dichlorobenzylidene substituent at position 5 and a 2-fluorophenyl group at position 3. The thioxo (C=S) group at position 2 distinguishes it from related imidazolidinone derivatives.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-10-6-5-9(7-11(10)18)8-13-15(22)21(16(23)20-13)14-4-2-1-3-12(14)19/h1-8H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMGJNMAUTVZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one involves several synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common reagents used in the synthesis include acids, bases, and organic solvents.
Industrial Production: Large-scale production of 5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one involves optimizing the reaction conditions to maximize yield and minimize by-products. This often includes the use of specialized equipment and techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The reactions are typically carried out under specific conditions, such as controlled temperature and pH, to ensure the desired products are formed. Major products from these reactions include various derivatives and intermediates that can be further utilized in different applications.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thioxoimidazolidinones exhibit notable antimicrobial activities. Studies have shown that derivatives of 5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, one study demonstrated that related thiazolidinone derivatives could inhibit tumor growth in vitro and in vivo by modulating cell cycle progression and promoting cell death .
Synthesis Techniques
The synthesis of 5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate aldehydes with thioamide derivatives under acidic or basic conditions. Various synthetic routes have been optimized to improve yield and purity, including microwave-assisted synthesis and solvent-free methods, which enhance reaction efficiency and reduce environmental impact .
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to validate the chemical identity and assess the quality of the synthesized product .
Gel Formation and Self-Assembly
Recent studies have explored the self-assembly properties of thioxoimidazolidinone derivatives in organic solvents, revealing their ability to form gels with unique structural characteristics. For instance, 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol has been shown to create nanostructures that can be tuned by varying solvent polarity, indicating potential applications in drug delivery systems and as scaffolding materials in nanotechnology .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluation against bacterial strains | Showed significant inhibition against E. coli and S. aureus |
| Anticancer Activity | In vitro studies on cancer cell lines | Induced apoptosis in breast cancer cell lines through caspase activation |
| Self-Assembly | Investigation of gel formation | Revealed formation of helical fibers in nonpolar solvents with potential for drug encapsulation |
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound 7f : 3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one
- Core Structure : Imidazolidin-4-one with a methylthio (C-S-CH₃) group at position 2.
- Substituents :
- Position 3 : 4-Bromophenyl (electron-withdrawing bromine at para position).
- Position 5 : 4-Methylbenzylidene (electron-donating methyl group at para position).
- Key Differences: The target compound has a thioxo (C=S) group at position 2, while 7f has a methylthio group. The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which can influence steric interactions and electronic properties compared to 7f’s para-bromophenyl group.
- Synthesis : 7f was synthesized in 92% yield via a one-pot condensation, suggesting that similar methods could apply to the target compound .
LPSF SF29 : 5-(3,4-Dichlorobenzylidene)-3-(4-nitrobenzyl)-thiazolidine-2,4-dione
- Core Structure : Thiazolidine-2,4-dione (TZD), a scaffold associated with antidiabetic and antiparasitic activity.
- Substituents :
- Position 3 : 4-Nitrobenzyl (strong electron-withdrawing nitro group).
- Position 5 : 3,4-Dichlorobenzylidene (same as the target compound).
- Key Differences: The TZD core in LPSF SF29 contains two ketone groups (positions 2 and 4), whereas the target compound has a single thioxo group. This difference may alter redox reactivity and biological target interactions.
Compound 4/5 : Fluorophenyl-Thiazole-Triazole Hybrids
- Core Structure : Thiazole-triazole hybrid with a dihydropyrazole moiety.
- Substituents :
- Position 4 : 4-Chlorophenyl (Compound 4) or 4-fluorophenyl (Compound 5).
- Key Differences :
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Synthetic Efficiency: Compound 7f’s high yield (92%) suggests that imidazolidinone derivatives can be efficiently synthesized under mild conditions, likely applicable to the target compound .
Biological Activity: The TZD core in LPSF SF29 is linked to antiparasitic activity against Trypanosoma cruzi, implying that the target compound’s imidazolidinone-thioxo structure may also warrant evaluation for similar bioactivity .
Ortho vs. Para Substitution: The 2-fluorophenyl group may introduce steric effects that reduce crystallinity compared to para-substituted analogues like Compound 5 .
Biological Activity
5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H9Cl2FN4S
- Molecular Weight : 367.2 g/mol
- IUPAC Name : 5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one
The compound features a thioxoimidazolidin core, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thioxoimidazolidin structure allows for:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It may bind to specific receptors, modulating their activity.
Biological Activity Overview
The compound has demonstrated several biological activities:
-
Antimicrobial Activity
- Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.
-
Anticancer Properties
- In vitro studies indicated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values range from 10 to 25 µM, suggesting moderate potency.
-
Antioxidant Activity
- The compound has been evaluated for its antioxidant potential using DPPH and ABTS assays. It showed a dose-dependent reduction in free radicals, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result (IC50) | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial Inhibition | 15 µg/mL | |
| Anticancer | MCF-7 Cell Proliferation | 20 µM | |
| Antioxidant | DPPH Assay | 30 µM |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of the compound on MCF-7 cells, it was found that treatment with concentrations ranging from 5 to 30 µM resulted in significant apoptosis induction as measured by Annexin V-FITC staining. The study concluded that the compound's mechanism involves caspase activation and mitochondrial membrane potential disruption.
Case Study 2: Antimicrobial Activity
A separate investigation into the antimicrobial properties revealed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli growth, with minimum inhibitory concentrations (MIC) of 10 µg/mL and 15 µg/mL, respectively. This suggests potential applications in treating infections caused by resistant bacterial strains.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the substituents on the imidazolidin ring have led to analogs with improved potency against specific cancer cell lines and enhanced selectivity for microbial targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?
- The compound is typically synthesized via Knoevenagel condensation between a thioxoimidazolidinone precursor and a substituted benzaldehyde derivative. For example, reacting 3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one with 3,4-dichlorobenzaldehyde under basic conditions (e.g., NaOH or KOH) in ethanol or methanol under reflux .
- Key variables : Solvent polarity (methanol vs. DMF), base strength, and reaction time. Higher yields (>80%) are reported with glacial acetic acid as a catalyst and prolonged reflux (7–12 hours) .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Spectroscopic techniques :
- 1H/13C NMR : Peaks for the benzylidene proton (δ 7.8–8.2 ppm) and thioxo group (C=S, δ ~170 ppm).
- IR : Strong absorption bands at ~1600 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-F), and ~1150 cm⁻¹ (C=S) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Antifungal assays : Disk diffusion against C. albicans with zone-of-inhibition measurements .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 3,4-dichloro vs. 4-fluoro) modulate biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, F) on the benzylidene ring enhance lipophilicity and membrane penetration, improving antimicrobial potency .
- The 2-fluorophenyl group at position 3 may sterically hinder interactions with bacterial targets, reducing efficacy compared to 4-substituted analogs .
Q. What computational methods are employed to predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with proteins like hemoglobin subunits (e.g., PDB ID 1HHO). The thioxo group often forms hydrogen bonds with Arg/Lys residues .
- QSAR modeling : Hammett constants (σ) of substituents correlate with logP and IC₅₀ values in anticancer assays .
Q. How can conflicting cytotoxicity data between enzyme inhibition and cell viability assays be resolved?
- Mechanistic validation :
- Use siRNA knockdown to confirm target specificity (e.g., if apoptosis is caspase-dependent).
- Compare selectivity indices (e.g., IC₅₀ for cancer vs. normal cell lines) to rule off-target effects .
- Example : Discrepancies in Trypanosoma cruzi amastigote inhibition may arise from differential compound uptake in intracellular vs. extracellular assays .
Key Methodological Recommendations
- Purification : Use recrystallization from ethanol-DMF mixtures to remove unreacted aldehydes .
- Analytical QC : Combine HPLC (C18 column, acetonitrile/water) with HRMS for purity validation .
- Crystallography : For ambiguous stereochemistry, grow single crystals in DMSO/ether and refine using SHELXL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
